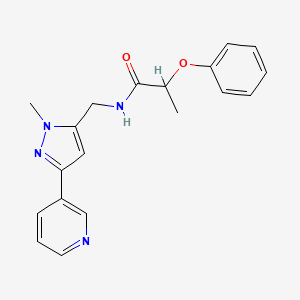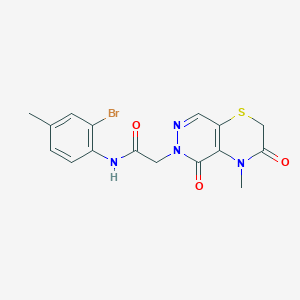
1-acetyl-N-(4-methoxyphenyl)-3,3-dimethylindoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-acetyl-N-(4-methoxyphenyl)-3,3-dimethylindoline-5-sulfonamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In
Scientific Research Applications
Enzyme Inhibition for Therapeutic Development
Research on sulfonamides, including compounds structurally related to 1-acetyl-N-(4-methoxyphenyl)-3,3-dimethylindoline-5-sulfonamide, has shown promising therapeutic applications, particularly in enzyme inhibition. These compounds have been synthesized and evaluated for their potential in treating diseases like Alzheimer's through the inhibition of enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). For example, studies have demonstrated the synthesis of sulfonamides derived from 4-methoxyphenethylamine, showing significant acetylcholinesterase inhibitory activity, comparable to standard drugs like Neostigmine methylsulfate. This suggests their potential as lead structures for designing more potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Anticancer and Antioxidant Activities
Additionally, sulfonamide derivatives have been investigated for their bioactivities, including anticancer and antioxidant effects. The synthesis of pyrazoline benzensulfonamides, incorporating pharmacophores in a single molecule, demonstrated inhibition potency against human CA isoenzymes and AChE enzyme, alongside low cytotoxicity towards oral squamous cancer cell lines. This dual bioactivity profile underscores the versatility of sulfonamide derivatives in medicinal chemistry, indicating their potential as candidates for novel therapeutic agents with multiple target enzymes (Ozmen Ozgun et al., 2019).
Photooxidation and Prodrug Development
Explorations into the reactivity and applications of sulfonamides have extended into areas such as photooxidation and prodrug development. Certain sulfonamide compounds have demonstrated the ability to generate singlet oxygen efficiently, which is crucial for the photooxidation of sulfides to sulfoxides. This property is vital for developing new synthetic methodologies and applications in organic chemistry and drug synthesis (Li & Ye, 2019). In parallel, studies on N-acyl derivatives of model sulfonamides have explored their potential as prodrug forms, aiming to improve the solubility, stability, and bioavailability of therapeutic agents, demonstrating the broad applicability of sulfonamides in enhancing drug properties (Larsen et al., 1988).
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3S/c1-9-3-4-11(10(17)5-9)19-13(22)7-21-16(24)15-12(6-18-21)25-8-14(23)20(15)2/h3-6H,7-8H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTDUPYXTXBZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

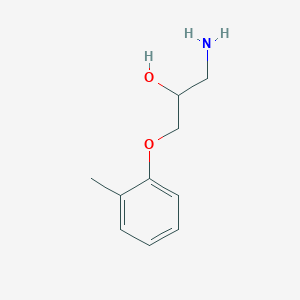
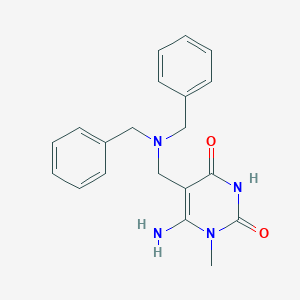
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone](/img/structure/B2896026.png)
![4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile](/img/structure/B2896027.png)
![5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2896028.png)

![3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2896034.png)

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2896036.png)
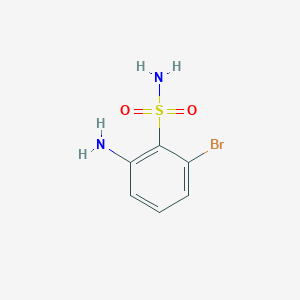
![(2E,NZ)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2896039.png)
![methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate](/img/structure/B2896041.png)
![7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896042.png)
